molecular formula C9H20N2O B2920381 [2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine CAS No. 1156529-58-6

[2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine

Cat. No.: B2920381
CAS No.: 1156529-58-6
M. Wt: 172.272
InChI Key: XKZCAGTXONVOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylmorpholin-4-yl)ethylamine: is an organic compound with the molecular formula C₉H₂₀N₂O . This compound features a morpholine ring substituted with a dimethyl group and an ethyl chain linked to a methylamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine typically involves the reaction of 2,2-dimethylmorpholine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and vacuum distillation to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2,2-Dimethylmorpholin-4-yl)ethylamine can undergo oxidation reactions to form corresponding . Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions, where the group can be replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halides, thiols, dimethylformamide as solvent.

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted amines

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • [2-(2,2-Dimethylmorpholin-4-yl)ethyl]amine
  • 2-(2,2-Dimethylmorpholin-4-yl)ethylamine
  • 2-(2,2-Dimethylmorpholin-4-yl)ethylamine

Comparison: Compared to its analogs, 2-(2,2-Dimethylmorpholin-4-yl)ethylamine exhibits unique properties due to the presence of the methylamine group. This structural difference can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2,2-dimethylmorpholin-4-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-3)6-7-12-9/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCAGTXONVOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.